SYN 1390

CAS No.: 217199-33-2

Cat. No.: VC1943707

Molecular Formula: C21H28N3NaO7S

Molecular Weight: 489.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 217199-33-2 |

|---|---|

| Molecular Formula | C21H28N3NaO7S |

| Molecular Weight | 489.5 g/mol |

| Standard InChI | InChI=1S/C21H29N3O7S.Na/c1-13-15(17(27)23-9-7-22(8-10-23)11-14(25)26)24-18(28)16(31-2)19(24)32(29,30)21(13)12-20(21)5-3-4-6-20;/h16,19H,3-12H2,1-2H3,(H,25,26);/q;+1/p-1/t16-,19+,21?;/m0./s1 |

| Standard InChI Key | ITFISDXCIFJSNX-FKDJIAHXSA-M |

| Isomeric SMILES | CC1=C(N2[C@@H]([C@H](C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCN(CC5)CC(=O)[O-].[Na+] |

| SMILES | CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCN(CC5)CC(=O)[O-].[Na+] |

| Canonical SMILES | CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCN(CC5)CC(=O)[O-].[Na+] |

Introduction

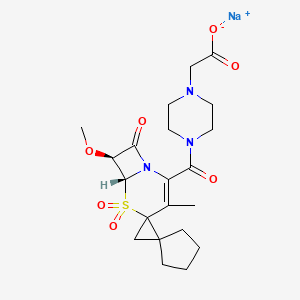

Chemical Identity and Properties

SYN 1390 is a synthetic organic compound with the CAS registry number 217199-33-2. Its molecular structure is characterized by specific functional groups that influence its chemical properties and interactions with biological systems. The compound possesses distinct physicochemical properties that make it suitable for various applications in research and development settings.

Basic Chemical Properties

The fundamental chemical properties of SYN 1390 are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 217199-33-2 |

| Common Name | SYN 1390 |

| Alternative Designation | EVT-1594646 |

| Molecular Formula | C21H28N3NaO7S |

| Molecular Weight | 489.5 g/mol |

| Physical State | Not specified in available data |

| Usage Designation | For research use only. Not for human or veterinary use |

Table 1: Basic Chemical Properties of SYN 1390

Structural Information

The molecular structure of SYN 1390 can be represented through various chemical notations. These representations provide insights into the arrangement of atoms and functional groups within the molecule, which are crucial for understanding its reactivity and biological interactions.

| Structural Representation | Value |

|---|---|

| Standard InChI | InChI=1S/C21H29N3O7S.Na/c1-13-15(17(27)23-9-7-22(8-10-23)11-14(25)26)24-18(28)16(31-2)19(24)32(29,30)21(13)12-20(21)5-3-4-6-20;/h16,19H,3-12H2,1-2H3,(H,25,26);/q;+1/p-1/t16-,19+,21?;/m0./s1 |

| Standard InChIKey | ITFISDXCIFJSNX-FKDJIAHXSA-M |

| Isomeric SMILES | CC1=C(N2C@@HS(=O)(=O)C13CC34CCCC4)C(=O)N5CCN(CC5)CC(=O)[O-].[Na+] |

| Canonical SMILES | CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCN(CC5)CC(=O)[O-].[Na+] |

Table 2: Structural Notations of SYN 1390

The structural complexity of SYN 1390 is evident from these notations, highlighting its three-dimensional arrangement and stereochemical features. This intricate structure likely contributes to its specific interactions with biological targets and its potential pharmaceutical applications.

Mechanism of Action

Biological Interactions

The mechanism of action for SYN 1390 involves its interaction with biological targets, such as enzymes or receptors, potentially leading to a cascade of biochemical events. While specific details about its biological interactions remain limited in the available research, the compound's structure suggests potential for specific binding interactions with biological macromolecules.

Structure-Activity Relationship

The presence of multiple functional groups in SYN 1390, including the sulfonyl group, carboxylate moiety, and heterocyclic elements, likely contributes to its biological activity. These functional groups can form various non-covalent interactions with target molecules, including hydrogen bonding, ionic interactions, and van der Waals forces.

Research Findings and Applications

Industrial Applications

Beyond pharmaceutical applications, SYN 1390 may have utility in various industrial contexts. The specific properties of the compound could make it suitable for specialized chemical processes or as an intermediate in the synthesis of other valuable products.

Current Research Status

Current research on SYN 1390 appears to be primarily focused on exploring its basic properties and potential applications. The compound is designated for research use only, indicating its current stage of development and evaluation. Further studies may elucidate additional applications and properties of this synthetic compound.

Analytical Methods

Identification and Characterization

Various analytical techniques can be employed for the identification and characterization of SYN 1390, including:

-

Spectroscopic methods (NMR, MS, infrared spectroscopy)

-

Chromatographic techniques (HPLC, GC-MS)

-

X-ray crystallography for structural determination

-

Elemental analysis for compositional verification

These techniques provide complementary information about the structure, purity, and properties of SYN 1390, which is essential for research applications and quality control.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume